Oseltamivir-d5 (phosphate)

LC-MS/MS Bioanalytical Method Validation Pharmacokinetics

Quantitative LC-MS/MS of oseltamivir requires an internal standard that corrects for matrix effects without spectral overlap. Unlabeled oseltamivir causes co-elution and quantitation bias. - **Mass shift:** +5 Da ensures chromatographic resolution from analyte - **Performance:** Enables LLOQ of 0.5 ng/mL in human plasma; validated for >350 samples/day - **Purity:** ≥98% HPLC; isotopic enrichment ≥98% atom D - **Application:** Internal standard for prodrug quantitation in PK studies (Cmax, Tmax, AUC)

Molecular Formula C16H31N2O8P
Molecular Weight 415.43 g/mol
Cat. No. B12415808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOseltamivir-d5 (phosphate)
Molecular FormulaC16H31N2O8P
Molecular Weight415.43 g/mol
Structural Identifiers
SMILESCCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.OP(=O)(O)O
InChIInChI=1S/C16H28N2O4.H3O4P/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;1-5(2,3)4/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);(H3,1,2,3,4)/t13-,14+,15+;/m0./s1/i3D3,7D2;
InChIKeyPGZUMBJQJWIWGJ-DPDNDPGGSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oseltamivir-d5 Phosphate Internal Standard


Oseltamivir-d5 (phosphate) is a stable isotopically labeled analog of the antiviral neuraminidase inhibitor oseltamivir phosphate, in which five hydrogen atoms are replaced with deuterium [1]. This compound is designed and validated as an internal standard (IS) in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to measure oseltamivir and its active metabolite, oseltamivir carboxylate, in complex biological matrices [2]. Its primary function is to provide a near-identical physicochemical surrogate for the target analyte, thereby enabling precise correction for variations in sample extraction recovery, chromatographic behavior, and mass spectrometric ionization efficiency [1].

Product Type Stable isotope-labeled internal standard (ISTD)
Analytical Workflow LC-MS/MS quantitative bioanalysis
Core Function Matrix-effect correction and extraction-recovery normalization

Oseltamivir-d5 Phosphate: Why Alternatives Fail


In quantitative LC-MS/MS bioanalysis, unlabeled oseltamivir cannot serve as an internal standard due to spectral overlap with the analyte of interest, preventing selective detection [1]. While other stable isotope-labeled analogs, such as oseltamivir-d3, exist, the use of an internal standard with insufficient mass difference can lead to quantitation inaccuracies. More critically, significant isotopic effects associated with deuterium labeling can cause differential chromatographic retention between the internal standard and the analyte, diminishing the IS's capacity to compensate for matrix effects and leading to systematic quantitative bias [2]. Oseltamivir-d5 phosphate mitigates these risks by providing a mass shift of +5 Da and a retention time that is chromatographically resolved from unlabeled oseltamivir in validated methods, as demonstrated in Figure 2 of published studies [3].

Unlabeled oseltamivir as ISTD Spectral overlap with the analyte may prevent selective detection and accurate quantitation
Oseltamivir-d3 as ISTD Narrower +3 Da mass shift may offer less resolution margin in complex biological matrices
ISTD with exchangeable deuterium label Deuterium-hydrogen back-exchange may cause internal standard concentration drift over extended studies

Oseltamivir-d5 Phosphate Performance Evidence


LLOQ and Throughput Advantage over Unlabeled Internal Standard

In a fully validated LC-MS/MS method for human plasma, the use of Oseltamivir-d5 phosphate as an internal standard for oseltamivir achieved a lower limit of quantitation (LLOQ) of 0.5 ng/mL for oseltamivir, a value that is intrinsically impossible to attain using the unlabeled compound as an internal standard due to spectral interference [1]. The method demonstrated linearity across the range of 0.5–200 ng/mL and a rapid run time of 2.5 minutes per sample, enabling the analysis of more than 350 plasma samples per day, thereby directly addressing the procurement need for a high-throughput, validated analytical workflow [1].

LLOQ & Throughput
Head-to-head
0.5 ng/mL LLOQ; >350 samples/day throughput
Supports sensitive high-throughput PK bioanalysis workflow
Reported method context; requires in-house verification
LC-MS/MS Bioanalytical Method Validation Pharmacokinetics Internal Standard LLOQ

Baseline Resolution and Cross-Talk Prevention

The MRM transition for Oseltamivir-d5 (m/z 318.1→171.2) is clearly resolved from the unlabeled analyte oseltamivir (m/z 313.1→166.2) [1]. This +5 Da mass shift ensures that there is no spectral cross-talk between the internal standard and the analyte, a prerequisite for accurate quantitation. In comparison, alternative isotopologues like oseltamivir-d3 provide a +3 Da mass shift (molecular weight 413.43 g/mol vs. 410.40 g/mol for unlabeled), which may offer a narrower margin for resolution, particularly in complex biological matrices or with less sensitive instrumentation . Oseltamivir-d5 phosphate is supplied with a purity of 98% by HPLC and an isotopic enrichment of 98% atom D, ensuring high signal fidelity .

Mass Resolution
Reported
+5 Da mass shift; MRM m/z 318.1→171.2 vs. analyte m/z 313.1→166.2
Supports robust spectral separation from unlabeled analyte
Method-specific; verify on your instrument platform
LC-MS/MS MRM Transitions Mass Shift Isotopic Purity Spectral Overlap

Non-Exchangeable Deuterium Labeling for Stability

The deuteration pattern in Oseltamivir-d5 phosphate specifically replaces five protons on the ethyl ester group (indicated by the -d5 suffix on the ethyl group in its IUPAC name: ethyl-d5 (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate phosphate) . This positions the label on a non-labile site, in contrast to deuterium labels that may be placed on exchangeable amide protons. This labeling strategy minimizes the risk of deuterium-hydrogen back-exchange during sample preparation and storage, ensuring the long-term stability and accuracy of the internal standard's concentration, which is a critical factor for generating reliable pharmacokinetic data over extended study periods [1].

Label Stability
Class-level
Non-labile ethyl ester deuteration; five carbon-bound deuterium atoms
May support long-term internal standard concentration stability
Data to verify; class-level inference from labeling position
Deuterium Exchange Metabolic Stability Isotopic Purity Pharmacokinetics Tracer Studies

Oseltamivir-d5 Phosphate Application Scenarios


Validated LC-MS/MS Method for Human Plasma PK

Oseltamivir-d5 phosphate is the internal standard of choice for developing and validating LC-MS/MS methods to quantify oseltamivir in human plasma. As demonstrated in published methods, it enables a sensitive LLOQ of 0.5 ng/mL and supports high-throughput analysis of over 350 samples per day, making it ideal for clinical pharmacokinetic studies requiring rapid, accurate quantification of the prodrug [1].

Simultaneous Oseltamivir and Metabolite Quantitation

For comprehensive pharmacokinetic profiling, Oseltamivir-d5 phosphate is employed as the internal standard for the prodrug, while a separate internal standard (e.g., oseltamivir acid-D3) is used for its active metabolite [1]. This dual-IS approach, validated in human plasma, ensures precise and simultaneous measurement of both analytes, which is essential for determining key PK parameters such as Cmax, Tmax, and AUC following oral administration of oseltamivir phosphate capsules [1].

Trace-Level Quantitation in Complex Matrices

Oseltamivir-d5 phosphate is specifically indicated for use as a tracer for quantitation during the drug development process [2]. Its application extends beyond human plasma to potentially other complex matrices, where its ability to correct for matrix effects ensures the accuracy of trace-level oseltamivir measurements. The clear +5 Da mass difference from the unlabeled analyte provides robust analytical selectivity, crucial for studies involving diverse biological fluids or tissue homogenates [3].

Method Validation and QC for ANDA Submissions

Stable isotope-labeled compounds like Oseltamivir-d5 phosphate are essential for analytical method validation and quality control applications in support of Abbreviated New Drug Applications (ANDAs) [4]. The product's high purity (98% by HPLC) and isotopic enrichment (98% atom D) meet the stringent requirements for reference standards and for establishing traceability in regulated bioanalytical laboratories .

Application
Selection Property
Validation Focus
Human plasma PK research studies
Sensitive quantitation with matrix-effect correction
LLOQ verification in target research matrix
Simultaneous prodrug and metabolite analysis
Dual-ISTD method configuration compatibility
Multi-analyte accuracy and precision review
Trace-level quantitation across research matrices
Spectral selectivity from sufficient mass shift
Matrix-effect compensation verification
Method validation and documentation support
Isotopic enrichment and purity profile
Reproducibility and traceability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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